n-Octanoyl Modification Essential for Binding
The n-octanoyl modification at Ser3 is an absolute structural requirement for GHS-R1a binding. Native acylated ghrelin exhibits an IC50 of 0.25 nM in competitive binding assays using [35S]MK-0677 on GHS-R1a expressed in CHO cells [1]. In stark contrast, des-acyl ghrelin (unacylated ghrelin lacking the octanoyl group) shows no measurable binding even at concentrations exceeding 10,000 nM, representing a >40,000-fold difference [1]. This binding deficit directly translates to a >10,000-fold loss in functional activity in calcium mobilization assays [1].
| Evidence Dimension | GHS-R1a binding affinity and functional activity |
|---|---|
| Target Compound Data | IC50 = 0.25 nM; EC50 = 32 nM |
| Comparator Or Baseline | Des-acyl ghrelin: IC50 >10,000 nM; EC50 >10,000 nM |
| Quantified Difference | >40,000-fold difference in binding; >300-fold difference in functional activity |
| Conditions | Competitive binding with [35S]MK-0677 on GHS-R1a transfected CHO cells; aequorin bioluminescence calcium mobilization assay |
Why This Matters
Procurement of des-acyl ghrelin cannot substitute for acylated ghrelin in any GHS-R1a binding or activation assay, as it is functionally inert at the receptor.
- [1] Muccioli G, Papotti M, Catapano F, Ghigo E, Deghenghi R, et al. Table 2: GHS-R1a Binding and Functional Assays. In: Neuroendocrine and peripheral activities of ghrelin. PMC4101766, Table 2. View Source
